molecular formula C22H30N2 B5310452 4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline

4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline

Cat. No.: B5310452
M. Wt: 322.5 g/mol
InChI Key: UVGSMYUZMUIOJQ-FMIVXFBMSA-N
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Description

4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a benzyl group, a butyl group, and a dimethylaniline moiety connected through a prop-1-enyl chain

Properties

IUPAC Name

4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-4-5-17-24(19-21-10-7-6-8-11-21)18-9-12-20-13-15-22(16-14-20)23(2)3/h6-16H,4-5,17-19H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGSMYUZMUIOJQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC=CC1=CC=C(C=C1)N(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C/C=C/C1=CC=C(C=C1)N(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylaniline with benzyl chloride and butylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Another approach involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of N,N-dimethylaniline is coupled with a suitable benzyl halide and butylamine under palladium catalysis . This method offers high yields and selectivity under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, alkyl halides

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Reduced amine derivatives

    Substitution: Halogenated, nitrated, or alkylated aniline derivatives

Scientific Research Applications

4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler analogue lacking the benzyl and butyl groups.

    Benzylamine: Contains the benzyl group but lacks the dimethylaniline moiety.

    Butylamine: Contains the butyl group but lacks the benzyl and dimethylaniline moieties.

Uniqueness

4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

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